molecular formula C15H14N4O13S2 B13405526 3,3'-(Carbonyldiimino)bis(4-methoxy-6-nitrobenzenesulphonic) acid CAS No. 88-31-3

3,3'-(Carbonyldiimino)bis(4-methoxy-6-nitrobenzenesulphonic) acid

Cat. No.: B13405526
CAS No.: 88-31-3
M. Wt: 522.4 g/mol
InChI Key: LSSMDIMUNYBOQN-UHFFFAOYSA-N
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Description

3,3’-(Carbonyldiimino)bis(4-methoxy-6-nitrobenzenesulphonic) acid is a complex organic compound with the molecular formula C15H14N4O13S2 . This compound is characterized by its unique structure, which includes methoxy, nitro, and sulfonic acid groups attached to a benzene ring. It is primarily used in various chemical and industrial applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 3,3’-(Carbonyldiimino)bis(4-methoxy-6-nitrobenzenesulphonic) acid involves several steps. One common method includes the reaction of 4-methoxy-6-nitrobenzenesulfonyl chloride with urea under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3,3’-(Carbonyldiimino)bis(4-methoxy-6-nitrobenzenesulphonic) acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.

    Substitution: The methoxy and nitro groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3’-(Carbonyldiimino)bis(4-methoxy-6-nitrobenzenesulphonic) acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3’-(Carbonyldiimino)bis(4-methoxy-6-nitrobenzenesulphonic) acid involves its interaction with specific molecular targets. The nitro and sulfonic acid groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to the inhibition of certain enzymes or the modulation of biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

3,3’-(Carbonyldiimino)bis(4-methoxy-6-nitrobenzenesulphonic) acid can be compared with similar compounds such as:

    3,3’-(Carbonyldiimino)bis(4-methoxybenzenesulphonic) acid: Lacks the nitro groups, resulting in different chemical properties and reactivity.

    3,3’-(Carbonyldiimino)bis(4-nitrobenzenesulphonic) acid: Lacks the methoxy groups, affecting its solubility and interaction with other molecules.

    3,3’-(Carbonyldiimino)bis(4-methoxy-6-chlorobenzenesulphonic) acid:

Properties

CAS No.

88-31-3

Molecular Formula

C15H14N4O13S2

Molecular Weight

522.4 g/mol

IUPAC Name

4-methoxy-5-[(2-methoxy-4-nitro-5-sulfophenyl)carbamoylamino]-2-nitrobenzenesulfonic acid

InChI

InChI=1S/C15H14N4O13S2/c1-31-11-5-9(18(21)22)13(33(25,26)27)3-7(11)16-15(20)17-8-4-14(34(28,29)30)10(19(23)24)6-12(8)32-2/h3-6H,1-2H3,(H2,16,17,20)(H,25,26,27)(H,28,29,30)

InChI Key

LSSMDIMUNYBOQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2OC)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

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